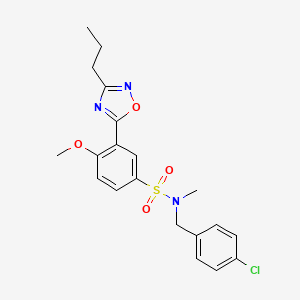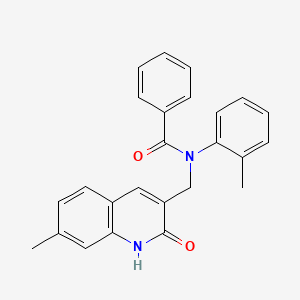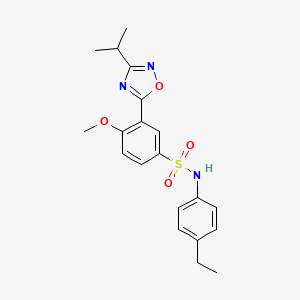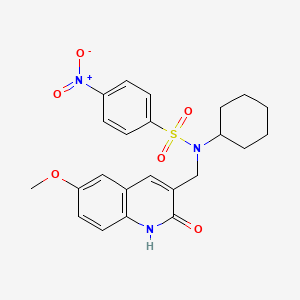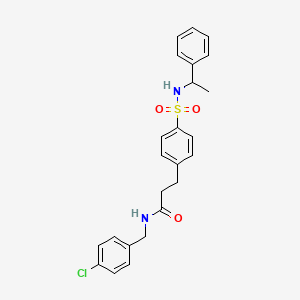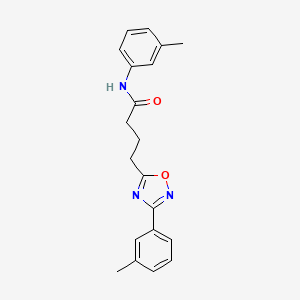
N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide (MTBD) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTBD is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various cellular pathways. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. In vivo studies have shown that this compound can reduce tumor growth in mice.
Advantages and Limitations for Lab Experiments
N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, this compound has been shown to possess diverse biological activities, making it a valuable tool for studying various cellular pathways. However, the limitations of this compound include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential avenue is the optimization of the compound's biological activities through the synthesis of analogs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the development of novel delivery systems for this compound could enhance its efficacy and reduce its toxicity.
Synthesis Methods
N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by cyclization with acetic anhydride to form 3-(m-tolyl)-1,2,4-oxadiazole. The resulting product is then reacted with n-butylamine and acetic anhydride to yield this compound.
Scientific Research Applications
N-(m-tolyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess antitumor, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been employed as a chiral selector in capillary electrophoresis.
properties
IUPAC Name |
N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-6-3-8-16(12-14)20-22-19(25-23-20)11-5-10-18(24)21-17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKIMSDIQHACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7703215.png)


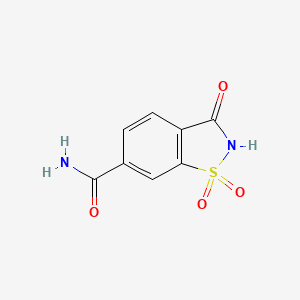
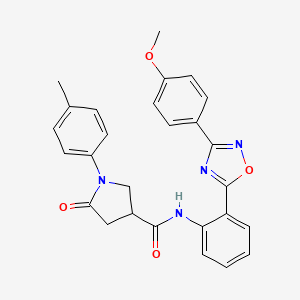
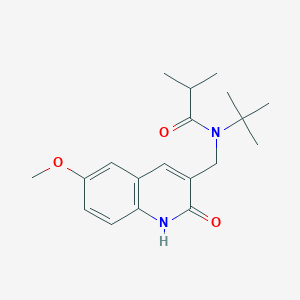
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
